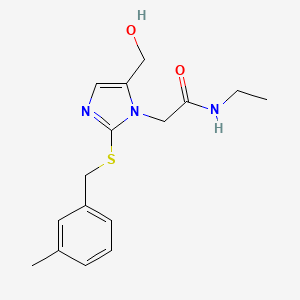

N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-3-17-15(21)9-19-14(10-20)8-18-16(19)22-11-13-6-4-5-12(2)7-13/h4-8,20H,3,9-11H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMBXMXCVFUVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=CC(=C2)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, a synthetic organic compound, is part of the imidazole derivatives family. Its unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H21N3O2S |

| Molecular Weight | 347.42 g/mol |

| CAS Number | 923163-55-7 |

| IUPAC Name | This compound |

The compound features a hydroxymethyl group and a thioether moiety, which may contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring plays a crucial role in its pharmacological effects by modulating various biological pathways, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound appears to reduce the production of pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Studies

In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways, including the PI3K/Akt pathway.

Anti-inflammatory Effects

Research highlighted its ability to suppress lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages, showcasing its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound | Activity Type | Key Findings |

|---|---|---|

| N-benzylimidazole | Antimicrobial | Effective against Gram-positive bacteria |

| N-methylimidazole | Anticancer | Induces apoptosis in leukemia cells |

| N-propylimidazole | Anti-inflammatory | Reduces TNF-alpha production |

Comparison with Similar Compounds

Structural Features

Core Heterocycle Modifications

- Imidazole vs. Benzimidazole/Thiadiazole: The target compound’s imidazole core differs from benzimidazole (e.g., compounds in ) and 1,3,4-thiadiazole () derivatives. Thiadiazoles (e.g., 5e–5m in ) offer greater metabolic stability due to sulfur incorporation .

Thioether Linkage Variations

- 3-Methylbenzylthio vs. Other Arylthio Groups :

The 3-methylbenzylthio group in the target compound contrasts with 4-chlorobenzylthio (5j in ) or benzylthio (5h in ). Halogenated analogs (e.g., 5j) show higher melting points (138–140°C vs. 133–135°C for 5h), suggesting stronger intermolecular forces due to electronegative substituents .

Acetamide Side Chain Modifications

- Ethyl vs. Alkyl/Aryl Substitutions :

The ethyl group in the target compound differs from methyl (5f in ) or benzyl (5h in ) acetamide chains. Bulkier substituents (e.g., benzyl in 5h) may reduce solubility but enhance hydrophobic interactions in binding pockets .

Table 1: Comparative Physical Properties of Selected Analogs

- Synthesis Methods :

The target compound’s synthesis likely involves multi-step substitutions (similar to ), whereas thiadiazole analogs () are synthesized via nucleophilic displacement reactions. Benzimidazole derivatives () often require cyclization with triphosgene .

Anticonvulsant Potential

- Triazole/Tetrazole Derivatives :

Compounds like 5a–m () with triazole-thioacetamide moieties exhibit anticonvulsant activity in rodent models. The target compound’s imidazole core may offer similar GABAergic modulation but with distinct pharmacokinetics .

Antitumor Activity

- Sulfonyl and Hydrosulfonyl Derivatives: 5-Hydrosulfonyl benzimidazolones () inhibit tumor cell proliferation via topoisomerase inhibition.

Antimicrobial Activity

- Dinitrophenyl Substitutions : Compound W1 () with a 2,4-dinitrophenyl group shows broad-spectrum antimicrobial activity. The target compound’s 3-methylbenzyl group may enhance membrane penetration but reduce nitro group-mediated redox toxicity .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis of sensitive functional groups. Key steps include:

- Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using DMF as a solvent) .

- Thioether linkage : Coupling of the hydroxymethyl-imidazole intermediate with 3-methylbenzyl thiol via nucleophilic substitution .

- Acetamide functionalization : Reaction with ethylamine derivatives in anhydrous acetonitrile to form the final acetamide moiety .

Critical parameters include temperature control (60–80°C) and solvent purity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the imidazole ring and thioether linkage. For example, the hydroxymethyl group (-CHOH) shows a triplet near δ 4.5 ppm in -NMR .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1670 cm for the acetamide group) .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially when analyzing hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing 3-methylbenzyl with halogenated aryl groups) and compare biological activity .

- Biological assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence-based assays or microcalorimetry.

- Data correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to map substituent effects on binding affinity .

Q. Example SAR Table :

| Derivative | Substituent Modification | IC (μM) | Key Observation |

|---|---|---|---|

| Parent | None | 1.2 ± 0.3 | Baseline activity |

| Derivative A | 4-Chlorobenzyl thioether | 0.8 ± 0.2 | Enhanced potency due to hydrophobic interactions |

| Derivative B | Methoxyethyl acetamide | >10 | Reduced activity (polar group disrupts binding) |

| Data adapted from analogs in and . |

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

- Replicate studies : Ensure identical experimental conditions (e.g., cell lines, assay buffers). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., thiadiazole or benzothiazole derivatives) to identify trends .

Q. What computational strategies are effective for identifying biological targets?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential functional groups (e.g., thioether for hydrophobic interactions).

- Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., imidazole ring interactions with ATP-binding pockets) over 100-ns trajectories .

- Druggability assessment : Apply tools like SwissTargetPrediction to prioritize targets based on binding site accessibility .

Q. How to optimize reaction conditions for high-purity synthesis?

Methodological Answer:

- Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to minimize side reactions. DMF often improves solubility of intermediates .

- Catalyst selection : Test Lewis acids (e.g., ZnCl) for imidazole cyclization efficiency .

- Purification techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% pure product .

Q. How to resolve crystallographic ambiguities in structural analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.